![molecular formula C26H28FN5O3 B2550160 N-cyclohexyl-2-(3-fluorobenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105227-34-6](/img/structure/B2550160.png)
N-cyclohexyl-2-(3-fluorobenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclohexyl-2-(3-fluorobenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C26H28FN5O3 and its molecular weight is 477.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-Cyclohexyl-2-(3-fluorobenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound with potential applications in medicinal chemistry. Its structure suggests that it may interact with various biological pathways, particularly in the context of cancer treatment and other therapeutic areas.
- Molecular Formula : C26H28FN5O3
- Molecular Weight : 477.54 g/mol
- Purity : Typically ≥95% .
The compound is hypothesized to act as an inhibitor targeting specific proteins involved in cellular processes such as mitosis. Research indicates that compounds with similar triazoloquinazoline scaffolds effectively inhibit polo-like kinase 1 (Plk1), a critical regulator of cell division often overexpressed in cancers . The inhibition of Plk1 can disrupt cancer cell proliferation and induce apoptosis.
Anticancer Properties
Studies have shown that derivatives of triazoloquinazolines exhibit significant anticancer activity. For instance:
- Inhibition of Plk1 : The compound may inhibit the polo-box domain (PBD) of Plk1 specifically, which is crucial for its function in mitotic progression .
- Cell Proliferation : Compounds similar to N-cyclohexyl-2-(3-fluorobenzyl)-1,5-dioxo have demonstrated the ability to reduce cell proliferation in various cancer cell lines.
Selectivity and Toxicity
One of the advantages of this compound is its potential selectivity towards Plk1 over other kinases (Plk2 and Plk3), which may reduce off-target effects and associated toxicity. This selectivity is essential for developing safer therapeutic agents .
Case Studies
Structure-Activity Relationship (SAR)
Research into the SAR of triazoloquinazoline derivatives has revealed key modifications that enhance their biological activity:
- Alkyl Chain Modifications : Variations in the length and branching of alkyl chains attached to the triazole ring can significantly affect potency.
- Functional Group Placement : The positioning of fluorine and other substituents on the benzyl group has been shown to influence both binding affinity and selectivity for target proteins.
Properties
IUPAC Name |
N-cyclohexyl-2-[(3-fluorophenyl)methyl]-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN5O3/c1-2-13-30-24(34)21-12-11-18(23(33)28-20-9-4-3-5-10-20)15-22(21)32-25(30)29-31(26(32)35)16-17-7-6-8-19(27)14-17/h6-8,11-12,14-15,20H,2-5,9-10,13,16H2,1H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDLIOFTGOLPNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.